molecular formula C7H6FNO2 B2673357 2-Fluoro-5-methylisonicotinic acid CAS No. 1094345-91-1

2-Fluoro-5-methylisonicotinic acid

Cat. No.: B2673357
CAS No.: 1094345-91-1
M. Wt: 155.128
InChI Key: DSDTZXBKLGFIEZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylisonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the pyridine ring. The molecular formula of this compound is C7H6FNO2, and it has a molecular weight of 155.13 g/mol .

Preparation Methods

The synthesis of 2-Fluoro-5-methylisonicotinic acid typically involves the use of fluorinated precursors and specific reaction conditions. One common method involves the reaction of 2-fluoro-4-iodo-5-methylpyridine with n-butyllithium and n-butylmagnesium chloride in dry toluene, followed by the addition of dry ice and acidification with hydrochloric acid . This method yields the desired compound as a yellow, oily solid with a 20% yield . Industrial production methods may vary, but they generally follow similar principles, utilizing fluorinated starting materials and controlled reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

2-Fluoro-5-methylisonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, n-butylmagnesium chloride, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinic acid depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes and receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

2-Fluoro-5-methylisonicotinic acid can be compared with other fluorinated isonicotinic acid derivatives, such as:

  • 2-Fluoroisonicotinic acid
  • 5-Fluoroisonicotinic acid
  • 2,5-Difluoroisonicotinic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique properties of this compound, such as its specific substitution pattern, make it distinct and valuable for certain applications .

Properties

IUPAC Name

2-fluoro-5-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDTZXBKLGFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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